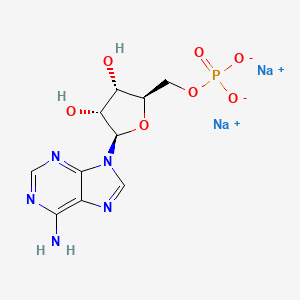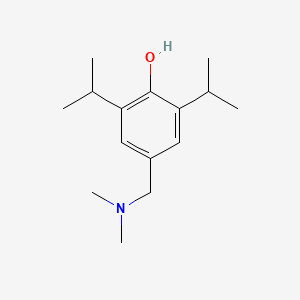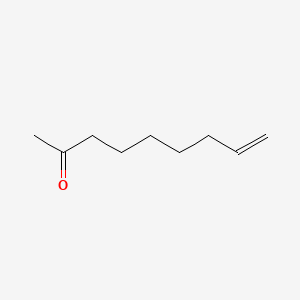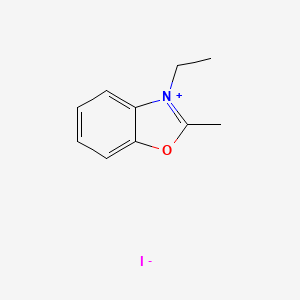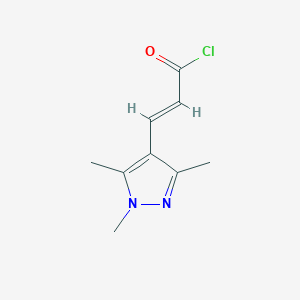
(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride”, also known as TPA-AC, is a compound that has gained attention in the scientific community due to its potential applications in various industries, particularly in biochemistry and pharmaceuticals. The molecular formula of this compound is C9H11ClN2O and it has a molecular weight of 198.65 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride” are not fully detailed in the search results. We know that it has a molecular weight of 198.65 g/mol , but further details about its physical state, color, solubility, melting point, boiling point, and other properties are not provided.Applications De Recherche Scientifique
Antiviral Activity
One significant application of (2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride is in the synthesis of nitrogen heterocycles that exhibit antiviral properties. A study by El‐Helw, Gado, and El-ziaty (2020) demonstrated the synthesis of various nitrogen heterocycles using this compound. These heterocycles showed substantial reduction effects on rotavirus titer, highlighting their potential as anti-rotavirus agents (El‐Helw, Gado, & El-ziaty, 2020).
Synthesis of Fluorescent Films
Another application lies in the synthesis of fluorescent films. Soboleva, Orlova, and Shelkovnikov (2017) explored this by reacting (4-Hydroxypiperidin-1-yl)tetrafluorochalcones with phenylhydrazine to yield polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles. These were then treated with acryloyl chloride to produce acrylates, which are promising for the preparation of fluorescent films (Soboleva, Orlova, & Shelkovnikov, 2017).
Antioxidant Screening
The compound has also been used in antioxidant research. Sallam, Elgubbi, and El‐Helw (2020) utilized it as a building block for constructing various heterocyclic derivatives with potential antioxidant activity. Some of these synthesized compounds exhibited notable inhibitory antioxidant activity (Sallam, Elgubbi, & El‐Helw, 2020).
Anti-Microbial Properties
Wang, Liu, Kang, Hu, and Wei (2015) reported on the anti-microbial activities of 1,3,5-trisubstituted-pyrazole derivatives containing a pyridyl moiety synthesized using acryloyl chloride. These compounds showed good inhibitory activity against various tested organisms, suggesting their potential use in anti-microbial applications (Wang, Liu, Kang, Hu, & Wei, 2015).
Copolymerization Applications
Chen, Liu, Yue, Zhang, and Wang (2006) investigated the dispersion copolymerization of acrylamide with a monomer derived from acryloyl chloride. This study highlights its use in creating novel polymer materials with potential applications in various industrial processes (Chen, Liu, Yue, Zhang, & Wang, 2006).
Propriétés
IUPAC Name |
(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-6-8(4-5-9(10)13)7(2)12(3)11-6/h4-5H,1-3H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVYSDVZCWVILE-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[2.2.2]octane](/img/structure/B1328764.png)
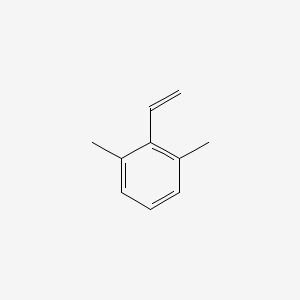
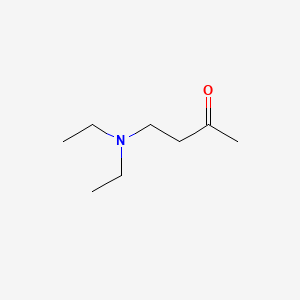
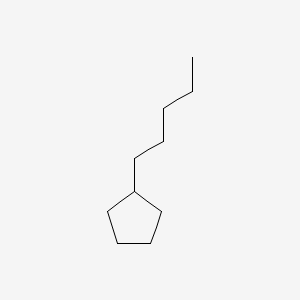
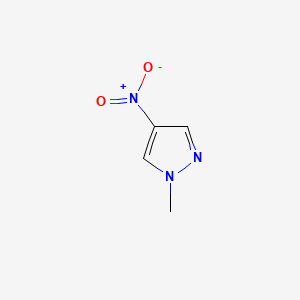
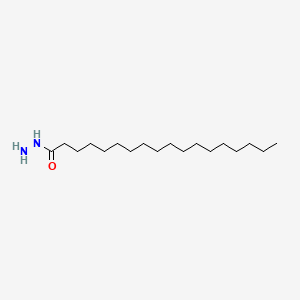
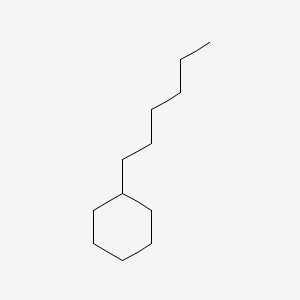
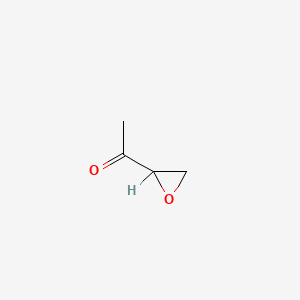
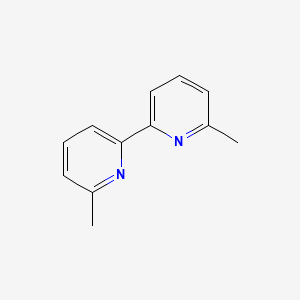
![6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1328781.png)
